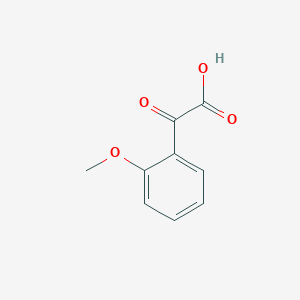

2-(2-Methoxyphenyl)-2-oxoacetic acid

Description

BenchChem offers high-quality 2-(2-Methoxyphenyl)-2-oxoacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)-2-oxoacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-methoxyphenyl)-2-oxoacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOJMRLSECAMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001299644 | |

| Record name | 2-Methoxy-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26767-06-6 | |

| Record name | 2-Methoxy-α-oxobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26767-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-α-oxobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001299644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Properties of 2-(2-Methoxyphenyl)-2-oxoacetic Acid

Part 1: Executive Summary & Strategic Analysis

2-(2-Methoxyphenyl)-2-oxoacetic acid (also known as (2-Methoxyphenyl)glyoxylic acid) is a critical alpha-keto acid intermediate used in the synthesis of agrochemicals (strobilurin fungicides) and pharmaceutical scaffolds (benzothiazepines).

For researchers and process chemists, the primary challenge with this compound is regioselectivity . Standard Friedel-Crafts acylation of anisole with oxalyl chloride predominantly yields the para-isomer (4-methoxy) due to the strong directing effect of the methoxy group. Consequently, obtaining the ortho-isomer (the target compound) requires a directed synthetic strategy that bypasses electrophilic aromatic substitution rules.

This guide details the Grignard-mediated synthesis , which is the industry-standard method for ensuring exclusive ortho-regiochemistry.

Part 2: Chemical Profile

| Property | Data |

| Chemical Name | 2-(2-Methoxyphenyl)-2-oxoacetic acid |

| CAS Number | 26767-06-6 |

| Synonyms | (2-Methoxyphenyl)glyoxylic acid; o-Anisylglyoxylic acid |

| Molecular Formula | C₉H₈O₄ |

| Molecular Weight | 180.16 g/mol |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water (pH dependent) |

| pKa | ~3.5 (Predicted, typical for α-keto acids) |

Part 3: Synthesis Protocols

The Regioselectivity Problem

Attempting to synthesize this compound via direct Friedel-Crafts acylation results in a mixture heavily favored toward the para isomer.

-

Friedel-Crafts (Not Recommended): Anisole + Oxalyl Chloride

Para -isomer (>90%) -

Grignard Route (Recommended): 2-Bromoanisole

Grignard

Primary Protocol: Grignard Reaction with Diethyl Oxalate

This protocol utilizes the pre-functionalized halogen handle of 2-bromoanisole to lock in the regiochemistry.

Reagents Required:

-

2-Bromoanisole (CAS 578-57-4)

-

Magnesium turnings (activated)

-

Diethyl oxalate (anhydrous)

-

Tetrahydrofuran (THF), anhydrous

-

Sodium Hydroxide (NaOH), 2N solution[1]

-

Hydrochloric Acid (HCl), 1N and conc.

Step-by-Step Methodology:

Phase 1: Formation of the Grignard Reagent

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

-

Activation: Add magnesium turnings (1.2 eq) and a crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.

-

Initiation: Add a small portion (10%) of 2-bromoanisole in dry THF. Initiate the reaction (look for turbidity and exotherm).

-

Addition: Dropwise add the remaining 2-bromoanisole solution over 30-60 minutes, maintaining a gentle reflux.

-

Completion: Reflux for an additional 1 hour to ensure complete consumption of the aryl halide.

Phase 2: Electrophilic Trapping (The Critical Step) Crucial: To prevent double addition (forming the diketone or alcohol), the Grignard reagent must be added to an excess of diethyl oxalate at low temperature.

-

Cooling: In a separate vessel, dissolve Diethyl oxalate (2.0 eq) in dry THF and cool to -78°C (dry ice/acetone bath).

-

Reverse Addition: Cannulate or slowly add the Grignard solution prepared in Phase 1 into the cold oxalate solution over 45 minutes.

-

Warming: Allow the mixture to warm slowly to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry organic layer (MgSO₄) and concentrate to yield the intermediate ethyl ester .

Phase 3: Hydrolysis to the Free Acid

-

Saponification: Dissolve the crude ester in Methanol/Water (3:1). Add NaOH (2.5 eq).

-

Reaction: Stir at room temperature for 2 hours (monitor by TLC).

-

Workup: Wash the basic aqueous layer with diethyl ether (to remove non-acidic impurities).

-

Acidification: Acidify the aqueous layer to pH 1-2 with cold 1N HCl. The product, 2-(2-Methoxyphenyl)-2-oxoacetic acid, will precipitate or form an oil that crystallizes upon standing.

-

Purification: Recrystallize from Toluene/Hexanes or Water.

Part 4: Reaction Mechanism & Pathway Visualization

The following diagram illustrates the divergent pathways. The "Direct Acylation" route fails to yield the target efficiently, while the "Metallation" route succeeds.

Figure 1: Comparison of synthetic routes.[2] The Grignard pathway ensures ortho-regioselectivity.

Part 5: Alternative Route (Oxidation)

For laboratories lacking inert atmosphere capabilities for Grignard chemistry, the oxidation of 2'-methoxyacetophenone is a viable alternative, though often lower yielding.

-

Reagent: Selenium Dioxide (SeO₂) in Pyridine/Water.

-

Mechanism: Riley Oxidation.

-

Note: SeO₂ is highly toxic and can produce colloidal selenium which is difficult to remove. This route is generally reserved for small-scale exploratory synthesis.

Part 6: Safety & Handling (E-E-A-T)

-

Grignard Reagents: Extremely pyrophoric in concentrated forms. Always handle under Nitrogen or Argon. Ensure all glassware is oven-dried.

-

Diethyl Oxalate: Toxic if inhaled or swallowed.[3] Hydrolyzes to oxalic acid (nephrotoxic).

-

Acid Workup: The final product is a strong organic acid. Wear appropriate PPE (gloves, goggles) to prevent skin and eye irritation (H315, H319).

References

-

Sigma-Aldrich. Product Specification: 2-(2-Methoxyphenyl)-2-oxoacetic acid (CAS 26767-06-6).Link

-

ChemicalBook. Synthesis and properties of 2'-Methoxyacetophenone (Precursor).Link

-

Organic Syntheses. General Procedure for Grignard Reaction with Oxalates. Coll. Vol. 2, p. 556. Link

-

PubChem. Compound Summary: 2-Methoxyphenylmagnesium bromide (Grignard Reagent).[4]Link

-

ChemScene. Product Data: 2-(2-Methoxyphenyl)-2-oxoacetic acid.Link

Sources

Troubleshooting & Optimization

"purification challenges of products from 2-(2-Methoxyphenyl)-2-oxoacetic acid"

Topic: Purification & Stability Challenges

Technical Profile & Stability Overview

2-(2-Methoxyphenyl)-2-oxoacetic acid (also known as o-anisylglyoxylic acid) acts as a critical scaffold in the synthesis of indole-2,3-diones, benzofurans, and various pharmaceutical intermediates. However, its dual functionality—an

The Three Critical Instabilities

Before attempting purification, you must understand the mechanisms fighting against you.

| Instability Factor | Mechanism | Trigger | Resulting Impurity |

| Thermal Decarboxylation | Loss of | Heat (>50°C) or strong acid. | 2-Methoxybenzaldehyde (Liquid contaminant, distinct almond odor). |

| Hydrate Formation | Nucleophilic attack of water on the electron-deficient keto carbonyl. | Aqueous workup at neutral/acidic pH. | Gem-diol adduct (Changes solubility profile, causes oiling out). |

| Base-Catalyzed Cannizzaro | Disproportionation of the aldehyde byproduct (if present). | Strong base (NaOH) during extraction. | Mixture of 2-methoxybenzoic acid and 2-methoxybenzyl alcohol . |

Visualizing the Challenge

The following diagram illustrates the degradation pathways that complicate purification.

Figure 1: Primary degradation pathways. Note that the aldehyde byproduct is a liquid, which frequently causes the solid product to "oil out" during crystallization.

Troubleshooting Guides (Q&A)

Scenario A: The "Oiling Out" Phenomenon

User Question: "I attempted to recrystallize the crude solid from ethyl acetate/hexane, but instead of crystals, a yellow oil separated at the bottom. Cooling it further just made the oil more viscous."

Root Cause:

This is the most common issue with

Corrective Protocol:

-

Check Purity: Run a TLC.[1] If you see a spot with high

(aldehyde) and a strong almond smell, you must remove the aldehyde first.-

Action: Wash the crude solid with cold hexanes or pentane before attempting recrystallization. The aldehyde is soluble in alkanes; the acid is not.

-

-

The "Cloud Point" Method:

-

Dissolve the oil in the minimum amount of warm (not hot) Ethyl Acetate (approx. 40°C).

-

Add Hexane dropwise until a persistent cloudiness appears.[1]

-

Add a seed crystal immediately. If you lack seeds, scratch the glass wall with a rod.

-

Critical Step: Do not cool to 0°C immediately. Let it sit at room temperature for 2 hours. Rapid cooling traps impurities in the oil phase.

-

Scenario B: Emulsions During Extraction

User Question: "During the acid-base extraction, the interface between the organic layer (DCM) and the aqueous layer became a thick, inseparable rag layer."

Root Cause:

The 2-methoxy group creates a surfactant effect when the molecule is partially ionized. Additionally, if the pH is close to the pKa (approx 2.5–3.5 for

Corrective Protocol:

-

The "Salting Out" Breaker: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the ionic strength and forces the organic material out of the water phase.

-

pH Swing:

-

If extracting into base: Ensure pH > 10.

-

If extracting out of base: Acidify to pH < 1. Rapid acidification prevents the "half-protonated" state that stabilizes foams.

-

-

Solvent Swap: Avoid DCM if possible. Use Ethyl Acetate or MTBE (Methyl tert-butyl ether). Ethers often break emulsions better than chlorinated solvents for this specific scaffold.

Scenario C: Chromatographic Tailing

User Question: "I'm trying to purify via column chromatography. The product streaks from the baseline to the solvent front, contaminating everything."

Root Cause: The carboxylic acid moiety interacts strongly with the silanols on the silica gel surface. Furthermore, silica is slightly acidic, which can catalyze the hydrate formation or decarboxylation on the column.

Corrective Protocol:

-

Acid Doping: You must dope your mobile phase with 0.5% to 1% Acetic Acid or Formic Acid . This suppresses the ionization of the carboxylic acid, keeping it in the neutral (less polar) form and sharpening the peak.

-

Reverse Phase: If normal phase fails, switch to C18 reverse phase (Water/Acetonitrile with 0.1% TFA).

-keto acids behave much better on reverse phase due to reduced hydrogen bonding interactions with the stationary phase.

Optimized Purification Workflows

Workflow 1: The "Cold-Acid" Extraction (Recommended)

Use this for crude reaction mixtures to avoid thermal degradation.

-

Quench: Pour reaction mixture into ice-water .

-

Basify: Adjust pH to 10–11 using cold 1M NaOH.

-

Why? The product enters the aqueous phase as the carboxylate salt. Impurities (aldehydes) remain in the organic phase.

-

-

Wash: Extract the aqueous layer twice with MTBE (discard organics).

-

Why? Removes the decarboxylated aldehyde byproduct.

-

-

Acidify: Cool the aqueous layer to 0–5°C. Slowly add 2M HCl to pH 1.

-

Caution: Vigorous bubbling (

) may occur if carbonate bases were used.

-

-

Extract: Extract three times with Ethyl Acetate .

-

Dry & Concentrate: Dry over

(magnesium sulfate can sometimes coordinate with the keto-acid). Evaporate solvent at <40°C .

Workflow 2: Crystallization Decision Tree

Figure 2: Logic flow for crystallization.[1] The "Almond Smell" test is a rapid sensory check for decarboxylation.

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

BenchChem Technical Support. (2025). Minimizing degradation of alpha-Ketoisocaproic acid during extraction. Link (Analogous handling of

-keto acids). -

Royal Society of Chemistry. (2020). Mechanism of oxidative decarboxylation of α-keto acids. Link

-

ChemScene. (2024). Product Data: 2-(2-Methoxyphenyl)-2-oxoacetic acid.[2] Link

-

Sigma-Aldrich. (2024). 2-(2-hydroxy-5-methoxyphenyl)-2-oxoacetic acid Properties and Handling. Link

Disclaimer: This guide is intended for qualified research personnel. Always consult the specific Safety Data Sheet (SDS) before handling 2-(2-Methoxyphenyl)-2-oxoacetic acid.

Sources

"decarboxylation issues with 2-(2-Methoxyphenyl)-2-oxoacetic acid at high temperatures"

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 2-(2-Methoxyphenyl)-2-oxoacetic acid. As Senior Application Scientists, we have compiled this resource to address common challenges, particularly those related to thermal stability and decarboxylation at elevated temperatures. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Troubleshooting Guide: High-Temperature Reactions

This section addresses specific issues you may encounter when subjecting 2-(2-methoxyphenyl)-2-oxoacetic acid to high temperatures.

Issue 1: Low or No Yield of Expected Product, with Significant Gas Evolution

Question: I am attempting a high-temperature reaction with 2-(2-methoxyphenyl)-2-oxoacetic acid, but my yield is extremely low, and I observe vigorous gas bubbling. What is happening?

Probable Cause: You are likely observing the thermal decarboxylation of the α-keto acid. At elevated temperatures, the carboxylic acid group is lost as carbon dioxide (CO₂). The α-keto group makes the carboxyl group particularly susceptible to elimination upon heating.[1] The primary product of this decarboxylation would be 2-methoxyphenylacetaldehyde, which itself may be unstable under the reaction conditions.

Suggested Solutions:

-

Temperature Optimization: The most critical parameter is temperature. Systematically lower the reaction temperature in 10-15 °C increments to find the threshold where your desired reaction proceeds efficiently without significant decarboxylation. Many decarboxylation reactions require heating, and finding the optimal thermal window is crucial.[1][2]

-

Solvent Selection: The choice of solvent can influence reaction rates. Polar solvents may stabilize charged intermediates, potentially affecting the decarboxylation pathway.[3] Experiment with a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO) to see if you can find one that favors your desired reaction over decarboxylation. For instance, some oxidative decarboxylation reactions are highly dependent on the solvent, with DMSO being more effective than others like MeCN or H₂O.[4]

-

Catalyst Introduction: Investigate if your desired transformation can be achieved using a catalyst at a lower temperature. For example, various metal-catalyzed reactions can promote transformations of arylacetic acids under milder conditions than thermal routes.[4] Similarly, photoredox catalysis can enable decarboxylation and other transformations under visible light at or near room temperature, completely avoiding the high-temperature issue.[5][6]

Issue 2: Formation of an Unexpected Symmetrical Ketone Byproduct

Question: My reaction is producing a significant amount of a high-molecular-weight byproduct that my analysis suggests is 1,3-bis(2-methoxyphenyl)propan-2-one. Where is this coming from?

Probable Cause: This is a classic indicator of ketonic decarboxylation.[7] This process involves the reaction of two molecules of the carboxylic acid to form a symmetrical ketone, with the loss of one molecule of CO₂ and one molecule of water. While often requiring a catalyst, it can occur at high temperatures. The proposed mechanism involves the nucleophilic attack of an enol or carbanion intermediate (formed from one molecule after initial decarboxylation) onto the carbonyl group of a second molecule of the acid.

Suggested Solutions:

-

Strict Anhydrous Conditions: Since water is a byproduct of ketonic decarboxylation, ensuring your reaction is completely dry can help suppress this pathway. Use oven-dried glassware and anhydrous solvents.

-

Avoid Basic Conditions: Bases are known to promote ketonic decarboxylation.[7] If your reaction conditions are basic, this side reaction is highly probable. If possible, switch to neutral or acidic conditions.

-

Use a Large Excess of a Reagent: If your protocol involves another reagent, using it in large excess can statistically disfavor the bimolecular reaction between two molecules of the starting material.

Experimental Protocols & Data

Protocol 1: Monitoring Decarboxylation by HPLC

This protocol allows for the quantitative analysis of the starting material and the primary decarboxylation product, 2-methoxyphenylacetic acid (the likely product if the intermediate aldehyde is oxidized).

-

Sample Preparation: At timed intervals, withdraw an aliquot (e.g., 50 µL) from your reaction mixture. Immediately quench it in a known volume of cold solvent (e.g., 950 µL of acetonitrile/water) to stop the reaction.

-

Standard Preparation: Prepare standard solutions of known concentrations for both 2-(2-methoxyphenyl)-2-oxoacetic acid and its potential final decarboxylation product, 2-methoxyphenylacetic acid, in the same solvent as your quenched samples.[8]

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength where both compounds have reasonable absorbance (e.g., 254 nm or 275 nm).

-

-

Analysis: Inject the standards to create a calibration curve. Inject the quenched reaction samples. Quantify the disappearance of the starting material and the appearance of the product over time.

Table 1: Influence of Temperature on Decarboxylation Rate (Hypothetical Data)

| Temperature (°C) | Half-life of Starting Material (hours) | Yield of 2-methoxyphenylacetic acid after 6h (%) |

| 100 | 24.5 | < 5 |

| 120 | 8.2 | 25 |

| 140 | 2.1 | 78 |

| 160 | 0.4 | >95 (with potential byproduct formation) |

This table illustrates how a systematic study can pinpoint the optimal temperature range for your reaction, balancing reaction rate against unwanted degradation.

Visualizing the Chemistry

Diagram 1: Key Thermal Degradation Pathways

The following diagram illustrates the primary decarboxylation pathway leading to an aldehyde and the bimolecular pathway leading to a symmetrical ketone.

Caption: Potential thermal degradation pathways for 2-(2-methoxyphenyl)-2-oxoacetic acid.

Diagram 2: Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve decarboxylation-related issues.

Sources

- 1. lneya.com [lneya.com]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. mdpi.com [mdpi.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Decarboxylation [organic-chemistry.org]

- 7. Ketonic decarboxylation - Wikipedia [en.wikipedia.org]

- 8. 2-Methoxyphenylacetic acid for synthesis 93-25-4 [sigmaaldrich.com]

Validation & Comparative

A Senior Application Scientist's Guide to Alternative Keto Acids for the Synthesis of Specific Heterocyclic Compounds

Introduction: The Indispensable Role of Heterocycles and the Quest for Synthetic Efficiency

Heterocyclic compounds form the bedrock of medicinal chemistry and drug discovery. Their unique three-dimensional structures and diverse electronic properties enable them to interact with biological targets with high specificity and affinity, making them privileged scaffolds in the design of novel therapeutics. The synthesis of these vital molecular frameworks often relies on the versatile reactivity of keto acids and their derivatives. Traditionally, specific classes of keto acids have been the go-to synthons for constructing particular heterocyclic rings. For instance, 1,2-dicarbonyl compounds are the classical precursors for quinoxalines, while β-dicarbonyl compounds are staples in the synthesis of pyrazoles.

However, the ever-present drive for greener, more efficient, and diverse synthetic methodologies has spurred the exploration of alternative keto acid precursors. These alternatives can offer numerous advantages, including milder reaction conditions, improved yields, greater substrate scope, and the avoidance of hazardous reagents. This guide provides an in-depth, objective comparison of the performance of these alternative keto acids against their traditional counterparts in the synthesis of several key heterocyclic systems: quinoxalines, benzimidazoles, pyrazoles, and thiazoles. We will delve into the causality behind experimental choices, present supporting experimental data, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Quinoxalines: Beyond 1,2-Diketones with α-Hydroxyketones

Quinoxalines are a critical class of nitrogen-containing heterocycles with a wide range of biological activities, including anticancer and antimicrobial properties. The classical and most robust method for their synthesis is the condensation of o-phenylenediamines with 1,2-dicarbonyl compounds. While effective, the availability and stability of some 1,2-diketones can be limiting. α-Hydroxyketones have emerged as a powerful and versatile alternative, offering a more streamlined, one-pot approach.[1]

The Underlying Chemistry: In Situ Oxidation

The use of α-hydroxyketones circumvents the need to handle potentially unstable 1,2-diketones directly. The synthetic strategy relies on the in situ oxidation of the α-hydroxyketone to the corresponding 1,2-dicarbonyl compound, which then readily condenses with the o-phenylenediamine. This tandem oxidation-condensation approach simplifies the experimental procedure and often leads to high yields of the desired quinoxaline product.[1]

A variety of oxidizing agents and catalytic systems have been developed to facilitate this transformation, with a notable trend towards greener and more sustainable methods.

Comparative Performance Data

The following table provides a comparative overview of the synthesis of 2,3-diphenylquinoxaline from o-phenylenediamine using the traditional precursor, benzil (a 1,2-diketone), and the alternative, benzoin (an α-hydroxyketone), under various catalytic conditions.

| Precursor | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzil | Acetic Acid | Ethanol | Reflux | 2-4 | >90 | [2] |

| Benzil | Sulfated Polyborate | Solvent-free | 100 | 0.17 | 98 | [3] |

| Benzoin | I₂ (20 mol%) / DMSO | DMSO | 80 | 12 | 99 | [4] |

| Benzoin | L-Proline (20 mol%) | Water | Reflux | 12 | 85-95 | [2][5] |

| Benzoin | Sulfated Polyborate | Solvent-free | 100 | 0.33 | 96 | [3] |

| Benzoin | TBHP | Ethanol | Reflux | 2 | 93 | [4] |

Analysis: The data clearly demonstrates that α-hydroxyketones can be excellent alternatives to 1,2-diketones, often providing comparable or even superior yields. The use of green catalysts like L-proline in water or solvent-free conditions with sulfated polyborate highlights the environmental advantages of these alternative methods. The iodine-catalyzed system in DMSO also offers exceptional yields.[2][3][4][5]

Experimental Protocols

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and benzil (1.0 mmol) in ethanol (10 mL).

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain pure 2,3-diphenylquinoxaline.

-

To a suspension of o-phenylenediamine (1 mmol) and benzoin (1 mmol) in water (5 mL), add L-proline (20 mol%).[2]

-

Reflux the reaction mixture for 12 hours, monitoring by TLC.[2]

-

Upon completion, cool the reaction to room temperature.

-

The solid product that precipitates is collected by filtration.

-

Wash the solid with water and recrystallize from methanol to afford the pure quinoxaline derivative.[2]

Reaction Mechanism and Workflow

The synthesis of quinoxalines from α-hydroxyketones proceeds through a tandem oxidation-condensation mechanism.

Caption: Tandem oxidation-condensation for quinoxaline synthesis.

Benzimidazoles: β-Keto Esters as Efficient Precursors

Benzimidazoles are another paramount heterocyclic scaffold found in numerous pharmaceuticals, including proton pump inhibitors and anthelmintics. The traditional synthesis often involves the condensation of o-phenylenediamines with carboxylic acids or aldehydes, which can require harsh conditions or the use of strong acids.[6] β-Keto esters have emerged as a milder and highly efficient alternative for the synthesis of 2-substituted benzimidazoles.[7][8]

The Advantage of β-Keto Esters

The reaction of o-phenylenediamines with β-keto esters offers a facile route to 2-substituted benzimidazoles under relatively mild conditions. The ester group provides a good leaving group during the cyclization step, and the reaction can often be promoted by a variety of catalysts, including environmentally benign options.[9]

Comparative Catalyst Performance

The choice of catalyst can significantly impact the efficiency of benzimidazole synthesis from o-phenylenediamine and a β-keto ester. The following table compares the performance of various catalysts for this transformation.

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| None | Refluxing Ethanol | Reflux | 12 | Moderate | [10] |

| α-Chymotrypsin | Phosphate Buffer | 37 | 24 | Good to Excellent | [9] |

| Cobalt (II) Acetylacetone | Methanol | Room Temp | 0.5-1 | 90-98 | [11] |

| Nano-Fe₂O₃ | Solvent-free | 80 | 0.5-1 | 85-95 | [9] |

| Al₂O₃/CuI/PANI nanocomposite | Ethanol | Reflux | 1-2 | Excellent | [9] |

Analysis: The data highlights the significant rate acceleration and yield improvement achieved with the use of catalysts. Notably, green and efficient options such as biocatalysts (α-chymotrypsin) and various nanocatalysts provide excellent results under mild conditions, making the β-keto ester route a highly attractive and sustainable alternative.[9][10][11]

Experimental Protocol

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and ethyl acetoacetate (1.1 mmol) in ethanol (10 mL).

-

Add a catalytic amount of a chosen catalyst (e.g., 5 mol% cobalt (II) acetylacetone).

-

Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 30-60 minutes).[11]

-

Upon completion, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water).

Reaction Mechanism

The formation of benzimidazoles from β-keto esters proceeds through a condensation-cyclization-elimination sequence.

Caption: Mechanism for benzimidazole synthesis from β-keto esters.

Pyrazoles: The Versatility of β-Keto Esters in Knorr Synthesis

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, and they are prevalent in a wide range of pharmaceuticals, including anti-inflammatory and analgesic drugs. The Knorr pyrazole synthesis, a cornerstone of heterocyclic chemistry, traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[12] β-Keto esters are a particularly versatile class of 1,3-dicarbonyls for this reaction, offering a reliable and high-yielding route to pyrazolones, which are tautomers of pyrazoles.[12]

β-Keto Esters vs. β-Diketones

While both β-diketones and β-keto esters are effective in the Knorr synthesis, β-keto esters offer the advantage of producing pyrazolones, which can be valuable synthetic intermediates in their own right. The reaction of a β-keto ester with a hydrazine first forms a hydrazone at the ketone carbonyl, followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization.[12]

Comparative Performance and Modern Methodologies

The Knorr pyrazole synthesis is amenable to modern synthetic techniques that enhance its efficiency and greenness. Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields.[13][14]

| Precursor | Hydrazine | Method | Solvent | Time | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Ethyl Acetoacetate | Hydrazine Hydrate | Conventional | Ethanol | 2-4 h | 70-80 |[12] | | Ethyl Benzoylacetate | Hydrazine Hydrate | Conventional | 1-Propanol | 1 h | 79 |[12] | | Ethyl Acetoacetate | Phenylhydrazine | Microwave | Acetic Acid | 2-10 min | 65-89 |[15] | | Norpregnene β-ketoester | Phenylhydrazine HCl | Microwave | Acetic Acid | 20 min | 85 |[13] |

Analysis: The data illustrates the high efficiency of the Knorr synthesis using β-keto esters. The application of microwave irradiation significantly accelerates the reaction, making it a highly attractive method for rapid library synthesis. The yields are consistently high across various substrates.[12][13][15]

Experimental Protocols

-

In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[12]

-

Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[12]

-

Add a stir bar and place the vial on a hot plate with stirring.

-

Heat the reaction mixture to approximately 100°C.

-

After 1 hour, monitor the reaction progress by TLC.

-

Once the reaction is complete, add water (10 mL) to the hot, stirring reaction mixture to precipitate the product.[12]

-

Isolate the solid product by vacuum filtration, wash with cold water, and dry.

-

In a microwave-safe reaction vessel, combine ethyl acetoacetate (1.0 mmol) and phenylhydrazine (1.0 mmol).

-

Add a catalytic amount of acetic acid (1-2 drops).

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 120-150°C for 2-10 minutes.[15]

-

After irradiation, cool the vessel to room temperature.

-

The crude product can often be purified by direct recrystallization from ethanol.

Knorr Pyrazole Synthesis Mechanism

The Knorr synthesis of pyrazolones from β-keto esters is a well-established and predictable reaction.

Caption: Mechanism of the Knorr pyrazole synthesis.

Thiazoles: β-Keto Esters as Alternatives in Hantzsch Synthesis

Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen, and they are key components of many biologically active molecules, including vitamin B1. The Hantzsch thiazole synthesis is the most common method for their preparation, traditionally involving the reaction of an α-haloketone with a thioamide. The use of α-haloketones, however, can be problematic due to their lachrymatory and toxic nature. β-Keto esters provide a safer and more convenient alternative through a one-pot α-halogenation and subsequent cyclization.[16][17]

One-Pot Halogenation and Cyclization

The use of β-keto esters in thiazole synthesis involves an initial in situ α-halogenation, typically with an N-halosuccinimide (NXS), followed by the addition of a thioamide or thiourea, which then undergoes the classical Hantzsch cyclization. This one-pot approach avoids the isolation of the hazardous α-haloketone intermediate.[16][17]

Comparative Data and Methodologies

The one-pot synthesis of 2-aminothiazoles from β-keto esters has been shown to be highly efficient, particularly when using green brominating agents in aqueous media.

| β-Keto Ester | Halogenating Agent | Thio-component | Catalyst/Base | Solvent | Yield (%) | Reference |

| Ethyl Acetoacetate | NBS | Thiourea | β-Cyclodextrin | Water | High | [16] |

| Ethyl Benzoylacetate | Tribromoisocyanuric Acid | Thiourea | DABCO | Water | 85-95 | [16][17] |

| Various β-Keto Esters | NBS | Thiobenzamide | 2-hydroxypropyl-β-cyclodextrin | Water/Acetone | Good | [18] |

Analysis: The data indicates that β-keto esters are excellent substrates for the one-pot synthesis of thiazoles, with high yields achievable under environmentally friendly conditions. The use of supramolecular catalysts like β-cyclodextrin in water further enhances the green credentials of this methodology.[16][17][18]

Experimental Protocol

-

In a round-bottom flask, dissolve ethyl benzoylacetate (1.0 mmol) in a suitable solvent system (e.g., water/acetone).

-

Add tribromoisocyanuric acid (0.33 mmol) portion-wise to the stirred solution at room temperature to effect the α-bromination.[17]

-

After the bromination is complete (monitored by TLC), add thiourea (1.2 mmol) and DABCO (1.2 mmol).[17]

-

Stir the reaction mixture at room temperature until the reaction is complete.

-

The product can be isolated by filtration or extraction with an organic solvent.

-

Purify the crude product by recrystallization.

Reaction Pathway

The synthesis of thiazoles from β-keto esters follows a sequential halogenation and Hantzsch cyclization pathway.

Caption: One-pot Hantzsch thiazole synthesis from β-keto esters.

Conclusion: Embracing Alternatives for a More Efficient and Sustainable Future

The exploration of alternative keto acids in heterocyclic synthesis is not merely an academic exercise but a critical step towards developing more efficient, versatile, and sustainable chemical processes. As we have demonstrated, α-hydroxyketones, β-keto esters, and other keto acid derivatives can serve as excellent, and often superior, alternatives to their traditional counterparts. They enable milder reaction conditions, facilitate one-pot procedures, and open avenues for the application of green catalysts and solvents.

For researchers, scientists, and drug development professionals, the adoption of these alternative synthons can lead to significant improvements in synthetic efficiency and a reduction in the environmental footprint of their research. The protocols and comparative data presented in this guide are intended to serve as a valuable resource for navigating the expanding landscape of heterocyclic synthesis and making informed decisions that align with the principles of modern, sustainable chemistry.

References

-

de Andrade, V. S. C., & de Mattos, M. C. S. (2018). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synthesis, 50(23), 4867-4874. [Link]

-

Mernyák, E., Wölfling, J., & Szénási, G. (2018). Microwave-assisted synthesis of biologically relevant steroidal 17-exo-pyrazol-5'-ones from a norpregnene precursor by a side-chain elongation/heterocyclization sequence. Beilstein Journal of Organic Chemistry, 14, 2569–2577. [Link]

- BenchChem. (2025). A Comparative Guide to Quinoxaline Synthesis: Exploring Alternatives to 1,2-Diacetylbenzene.

-

Organic Chemistry Portal. (2018). One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. [Link]

-

Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]

-

Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178. [Link]

-

Lellek, V., Chen, C.-y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075. [Link]

-

Hassanabadi, A., & Star, A. (2023). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. RSC Advances, 13(30), 20963-20982. [Link]

-

da Silva, F. C., de Souza, M. C. B. V., & Ferreira, V. F. (2019). Semi-synthesis of β-keto-1,2,3-triazole derivatives from ethinylestradiol and evaluation of the cytotoxic activity. Molecules, 24(18), 3254. [Link]

-

Al-Ostoot, F. H., Al-Samghani, K. W., & Al-Ameri, M. H. (2024). Comparative Studies of Benzimidazoles Synthetic Routes and its Biological Activity. Journal of Medicinal and Chemical Sciences, 7(9), 2341-2361. [Link]

-

Kumar, V. P., Narender, M., & Rao, K. R. (2007). Synthesis of Thiazoles and Aminothiazoles from β‐Keto Tosylates under Supramolecular Catalysis in the Presence of β‐Cyclodextrin in Water. Synlett, 2007(18), 2895-2897. [Link]

-

Kumar, A., & Sarma, B. K. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 10(58), 35221-35242. [Link]

-

Bakanas, I. J., & Moura-Letts, G. (2016). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. European Journal of Organic Chemistry, 2016(31), 5345-5349. [Link]

-

Heravi, M. M., Bakhtiari, K., & Oskooie, H. A. (2006). L-Proline as an efficient organocatalyst for the synthesis of quinoxaline derivatives under solvent-free conditions. ARKIVOC, 2006(16), 16-22. [Link]

-

Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

-

Kiasat, A. R., & Davarpanah, J. (2013). Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst. Journal of Chemical Sciences, 125(1), 141-146. [Link]

-

Babu, G., & Perumal, P. T. (2015). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bioinorganic and Medicinal Chemistry, 1(1), 1-15. [Link]

-

Kumar, A., & Sharma, S. (2015). l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity. RSC Advances, 5(10), 7401-7408. [Link]

-

Sharma, S., & Singh, B. (2015). Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. Chiang Mai Journal of Science, 42(4), 849-855. [Link]

-

Candeias, N. R., & Afonso, C. A. M. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 15(1), 353-365. [Link]

-

Kumar, A., & Aggarwal, R. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 19(3), 1-20. [Link]

-

Bamoniri, A., & Mirjalili, B. F. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

-

Dung, V. C., Chung, N. T., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(48), 33815-33842. [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2024). Microwave-assisted organic synthesis of pyrroles (Review). BioDiscovery, 27, e100001. [Link]

-

Shingate, B. B. (2016). Synthetic Strategies for 1,2,3-Triazole Based Bioactive Compounds. Journal of Fertilization: In Vitro - IVF-Worldwide, Reproductive Medicine, Genetics & Stem Cell Biology, 6(4), 1-10. [Link]

-

Organic Chemistry Portal. (2021). Synthesis of 1,2,3-Triazoles. [Link]

-

Kumar, A., & Kumar, R. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. Polycyclic Aromatic Compounds, 41(1), 1-28. [Link]

-

Li, J., Wang, Y., & Zhang, X. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 998378. [Link]

-

Liu, J., Wang, J., & Zhang, J. (2010). Efficient syntheses of 2-substituted benzimidazoles and benzoxazoles from β-keto esters. Tetrahedron Letters, 51(4), 650-653. [Link]

-

Liu, J., Wang, J., & Zhang, J. (2010). Efficient Syntheses of 2-Substituted Benzimidazoles and Benzoxazoles from β-Keto Esters. Letters in Organic Chemistry, 7(1), 61-64. [Link]

-

El-Sayed, R. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemistry and Chemical Sciences, 6(10), 967-999. [Link]

-

Reddy, P. V. G., & Reddy, Y. T. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [Link]

-

Kumar, A., & Singh, R. (2015). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Young Pharmacists, 7(4), 332-338. [Link]

-

Kumar, A., & Kumar, S. (2014). SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. International Journal of Chemical Sciences, 12(3), 1028-1034. [Link]

-

Kumar, A., & Singh, R. (2017). β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Current Organic Chemistry, 21(1), 1-24. [Link]

-

Reddy, P. V. G., & Reddy, Y. T. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [Link]

-

Kumar, A., & Sharma, S. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(17), 6423. [Link]

-

Raj, A. (2015). Synthetic studies of β-ketoesters. International Journal of Pharmaceutical Sciences and Research, 6(8), 3296-3300. [Link]

-

Kumar, A., & Singh, R. (2015). β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Sciences and Research, 6(1), 1-10. [Link]

-

Kumar, A., & Singh, R. (2017). Recent Developments in the Synthesis of β-Diketones. Current Organic Chemistry, 21(1), 1-24. [Link]

-

de Souza, R. O. M. A., & de Oliveira, A. L. (2019). Scope of 1,2‐diketone and o‐PDA in HTS of (A) quinoxalines and (B) biquinoxalines. Chemistry–A European Journal, 25(5), 1217-1221. [Link]

-

Jones, A. B., & Smith, C. D. (2022). Investigation on the Synthesis, Application and Structural Features of Heteroaryl 1,2-Diketones. ACS Omega, 7(30), 26345-26352. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ias.ac.in [ias.ac.in]

- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. l-Proline mediated synthesis of quinoxalines; evaluation of cytotoxic and antimicrobial activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Efficient Syntheses of 2-Substituted Benzimidazoles and Benzoxazoles from β-Keto Esters [crcu.jlu.edu.cn]

- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 10. acgpubs.org [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Microwave-assisted synthesis of biologically relevant steroidal 17-exo-pyrazol-5'-ones from a norpregnene precursor by a side-chain elongation/heterocyclization sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]

- 15. public.pensoft.net [public.pensoft.net]

- 16. Thiazole synthesis [organic-chemistry.org]

- 17. One-Pot Telescoped Synthesis of Thiazole Derivatives from β-Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid [organic-chemistry.org]

- 18. bepls.com [bepls.com]

A Senior Application Scientist's Guide to Purity Assessment of Compounds Derived from 2-(2-Methoxyphenyl)-2-oxoacetic acid

Introduction: The Criticality of Purity in Drug Discovery

This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of compounds synthesized from 2-(2-Methoxyphenyl)-2-oxoacetic acid. We will move beyond mere procedural descriptions to explore the underlying principles and the rationale behind choosing one method over another, offering field-proven insights to ensure the integrity of your research.

Understanding the Analyte: Chemical Context

Compounds derived from 2-(2-Methoxyphenyl)-2-oxoacetic acid often retain key structural features: an aromatic ring, a methoxy group, and a keto-acid or derivative moiety. These features—a combination of polar (carbonyl, carboxyl) and non-polar (aromatic ring) groups—dictate their analytical behavior and inform our choice of methodology. Potential impurities may include the starting material itself, related aromatic keto acids, or byproducts from condensation or cyclization reactions.[1]

Comparative Analysis of Core Purity Assessment Techniques

The robust validation of a compound's purity is not achieved by a single technique but by the convergent evidence from orthogonal methods. Each method provides a unique lens through which to view the sample's composition.

| Technique | Principle | Information Obtained | Strengths | Limitations |

| HPLC-UV | Differential partitioning of analytes between a stationary and mobile phase. | Quantitative purity (% area), presence of non-volatile impurities. | High precision, widely available, robust for routine analysis. | Requires a chromophore, may not resolve all co-eluting impurities. |

| qNMR | Absorption of radiofrequency energy by atomic nuclei in a magnetic field. | Absolute purity (%), structural confirmation, identification of impurities. | Primary analytical method, non-destructive, provides structural information.[2][3] | Lower sensitivity than MS, requires pure internal standard, complex mixtures can be challenging to interpret.[4] |

| LC-MS | Combines HPLC separation with mass-based detection. | Molecular weight confirmation, impurity identification, trace-level quantification. | High sensitivity and selectivity, provides structural data via fragmentation.[5][6] | Ionization efficiency varies between compounds, complex instrumentation.[7] |

| Elemental Analysis | Combustion of the sample to convert elements into simple gases for measurement. | Elemental composition (%C, %H, %N, etc.), confirmation of empirical formula. | Confirms bulk sample purity, insensitive to solvent impurities that don't contain C, H, N.[8][9] | Requires several milligrams of sample, does not detect isomeric impurities.[3] |

Workflow for Purity Assessment of a Novel Compound

The following diagram illustrates a logical workflow for the comprehensive purity assessment of a newly synthesized compound.

Caption: A typical workflow for assessing the purity of a novel synthesized compound.

Experimental Methodologies & Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Causality Behind Choices: HPLC is the workhorse for determining the purity of small organic molecules. For derivatives of 2-(2-Methoxyphenyl)-2-oxoacetic acid, which possess strong UV-absorbing aromatic rings, UV detection is ideal. A reversed-phase C18 column is chosen for its versatility in separating compounds of moderate polarity. The mobile phase, a gradient of water and acetonitrile with a small amount of acid (formic or trifluoroacetic acid), ensures good peak shape for the acidic analytes by suppressing the ionization of carboxyl groups.

Protocol: HPLC-UV Purity Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the synthesized compound.

-

Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Vortex until fully dissolved. If necessary, use an ultrasonic bath.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

-

-

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: UV Diode Array Detector (DAD) at 254 nm and 280 nm.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Trustworthiness: For a self-validating system, the analysis should be run alongside a blank (injection of solvent) to identify any system peaks. The purity threshold for compounds intended for biological screening is typically ≥95%.[10]

-

Quantitative NMR (qNMR) Spectroscopy

Causality Behind Choices: While standard NMR confirms structure, qNMR provides an absolute measure of purity without needing a reference standard of the compound itself.[3][11] The method relies on comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of high purity (e.g., maleic acid, dimethyl sulfone). The key to accurate qNMR is ensuring full relaxation of all protons being measured, which is achieved by using a long relaxation delay (D1).

Protocol: Absolute Purity Determination by ¹H qNMR

-

Sample and Standard Preparation:

-

Accurately weigh ~5-10 mg of the synthesized compound into a vial. Record the weight precisely.

-

Accurately weigh ~5-10 mg of a certified internal standard (e.g., maleic acid) into the same vial. Record the weight precisely.

-

Add a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) to the vial.

-

Ensure complete dissolution by vortexing or sonication.

-

Transfer the solution to an NMR tube.

-

-

NMR Data Acquisition:

-

Spectrometer: Bruker AVANCE 400 MHz or higher.

-

Experiment: Standard 1D proton experiment (e.g., Bruker's 'zg30').

-

Key Parameters for Quantification:

-

Relaxation Delay (D1): ≥ 5 times the longest T1 relaxation time of the protons of interest (a D1 of 30 seconds is generally a safe starting point).

-

Pulse Angle: 30° or 90° (ensure consistency).

-

Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

-

-

Data Processing and Calculation:

-

Process the spectrum with phasing and baseline correction.

-

Integrate a well-resolved proton signal from your compound (analyte) that does not overlap with other signals. Note the number of protons it represents (N_analyte).

-

Integrate the known proton signal from the internal standard (IS). Note the number of protons it represents (N_IS).

-

Calculate the purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

-

Where: I = Integral value, N = Number of protons, MW = Molecular Weight, m = mass, Purity_IS = Purity of the internal standard (e.g., 99.9%).

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

Causality Behind Choices: LC-MS is unparalleled for its sensitivity and specificity in identifying impurities, even those co-eluting with the main peak in HPLC-UV.[7][12] High-resolution mass spectrometry (HRMS), often using a Time-of-Flight (TOF) or Orbitrap analyzer, provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition of the parent compound and any detected impurities.[5][13]

Protocol: Impurity Identification by LC-HRMS

-

Sample Preparation:

-

Prepare the sample as described in the HPLC-UV protocol, but dilute the final solution 10-fold with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

-

-

Instrumentation and Conditions:

-

LC System: Same as HPLC-UV.

-

MS System: Agilent 6545 Q-TOF, Thermo Fisher Q Exactive, or equivalent.

-

Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes in separate runs to maximize detection of different compound types.

-

Mass Range: 100-1000 m/z.

-

Data Acquisition: Acquire full scan data. If necessary, perform a second run with data-dependent fragmentation (MS/MS) to obtain structural information on impurities.

-

-

Data Analysis:

-

Extract the ion chromatogram for the theoretical exact mass of your target compound.

-

Examine the total ion chromatogram for other peaks.

-

For each impurity peak, determine its accurate mass from the mass spectrum.

-

Use the accurate mass to predict possible elemental formulas. Combine this with knowledge of the reaction chemistry to propose impurity structures. For example, an impurity with a mass of 180.16 Da higher than the starting material might suggest a dimerization product.

-

Elemental Analysis (EA)

Causality Behind Choices: Elemental analysis provides fundamental proof of a compound's elemental composition. It is a bulk analysis technique that is insensitive to things like residual solvent that might not be visible by NMR or MS but can affect the sample's true mass.[8] For publication in many chemistry journals, EA data that falls within ±0.4% of the calculated values is a mandatory requirement to establish purity.[14][15]

Protocol: Sample Submission for Elemental Analysis

-

Sample Preparation:

-

The sample must be thoroughly dried to remove all residual solvents. This is critical. Drying under high vacuum for several hours, often with gentle heating, is standard practice.

-

Provide 3-5 mg of the finely ground, homogenous, and dried sample in a clean, clearly labeled vial.

-

-

Information to Provide to the Analytical Service:

-

The theoretical molecular formula of the compound.

-

The calculated percentage of Carbon, Hydrogen, and Nitrogen (and any other relevant elements like Sulfur or Halogens).

-

A high-resolution mass spectrum or other data supporting the proposed formula.

-

-

Interpreting the Results:

-

The service will provide the experimentally determined %C, %H, and %N.

-

Compare these values to the theoretical percentages. A deviation of ≤0.4% for each element is generally considered evidence of high purity.

-

Method Selection Logic

The choice of analytical methods depends on the stage of research and the intended use of the compound.

Caption: Recommended purity analysis methods based on the drug discovery stage.

Conclusion

References

-

Shablykin, O. V., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1315. [Link]

-

PubChem. (n.d.). 2-Methoxyphenylacetic acid. National Center for Biotechnology Information. [Link]

-

Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. [Link]

-

Hrobárik, P., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 8(2), 439-443. [Link]

-

Dona, A. C., et al. (2016). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 6(3), 24. [Link]

-

Elementar. (n.d.). Elemental analysis: operation & applications. [Link]

-

Kawai, Y., et al. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods, 12(16), 2125-2130. [Link]

-

Li, T., et al. (2018). Determination of Branched-Chain Keto Acids in Serum and Muscles Using High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry. Molecules, 23(1), 151. [Link]

-

Scribd. (n.d.). Derivatives in HPLC Analysis Techniques. [Link]

-

Daly, A. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 746-753. [Link]

-

Khuhawar, M. Y., et al. (2014). A novel hplc method for the determination of alpha-keto acids in human serum using meso stillbenediamine as derivatization reagent. Journal of Liquid Chromatography & Related Technologies, 37(14), 2029-2041. [Link]

-

Giordano, A., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry, 7, 72. [Link]

-

Görög, S. (2007). Mass spectrometry in impurity profiling. In Identification and Determination of Impurities in Drugs. [Link]

-

Api, A. M., et al. (2024). RIFM fragrance ingredient safety assessment, 4-allyl-2-methoxyphenyl benzyl ether, CAS Registry Number 57371-42-3. Food and Chemical Toxicology, 187, 114532. [Link]

-

Agilent Technologies. (2016). Chemical Purity Analysis. [Link]

-

Kiemle, D. J., & Pauli, G. F. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8755-8756. [Link]

-

Infinitia Industrial Consulting. (n.d.). Elemental analysis and chemical composition. [Link]

-

Veeprho. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. [Link]

-

Al-Jbouri, F. A. A., & Al-Majidi, S. M. H. (2022). Synthesis, Characterization of Heterocyclic Compounds Containing Dapsone. Egyptian Journal of Chemistry, 65(9), 45-53. [Link]

-

Daly, A. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(6), 746-753. [Link]

-

Sharma, S., et al. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 55(4), 47882-47889. [Link]

-

Quora. (2023). Why do we use NMR spectroscopy in purity analysis? [Link]

-

Forcisi, S., et al. (2022). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. Pharmaceutics, 14(10), 2048. [Link]

-

Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. International Journal of Pharmaceutical Sciences and Research, 12(3), 1-6. [Link]

-

RSSL. (n.d.). Nuclear magnetic resonance spectroscopy (NMR). [Link]

Sources

- 1. 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid [mdpi.com]

- 2. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. veeprho.com [veeprho.com]

- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 6. researchgate.net [researchgate.net]

- 7. biomedres.us [biomedres.us]

- 8. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]

- 9. Elemental analysis: operation & applications - Elementar [elementar.com]

- 10. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nuclear Magnetic Resonance Spectroscopy & QNMR Services | RSSL [rssl.com]

- 12. innovationaljournals.com [innovationaljournals.com]

- 13. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Mechanistic Pathways of 2-(2-Methoxyphenyl)-2-oxoacetic Acid

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, α-keto acids serve as exceptionally versatile synthons. Among these, 2-(2-Methoxyphenyl)-2-oxoacetic acid, with its unique electronic and steric profile conferred by the ortho-methoxy group, presents a fascinating case study in reactivity and mechanism. This guide provides a comparative analysis of the principal mechanistic pathways this molecule undergoes, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices and the inherent logic that governs the transformation of this valuable building block.

Comparative Analysis of Key Reaction Mechanisms

The reactivity of 2-(2-methoxyphenyl)-2-oxoacetic acid is dominated by the interplay between its carboxylic acid and α-ketone functionalities. We will explore three primary reaction classes: Decarboxylation, Condensation with active methylene compounds, and Reduction of the carbonyl group.

A. Decarboxylation: A Comparative Overview of CO₂ Extrusion

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental transformation for carboxylic acids.[1] For α-keto acids, this process can be more facile than for simple carboxylic acids and can proceed through distinct mechanistic manifolds.

1. Thermal Decarboxylation

Simple thermal decarboxylation of α-keto acids is believed to proceed via the formation of an acyl anion equivalent, which is subsequently protonated. However, this is often a high-temperature process. A more common pathway, particularly in the presence of trace acid, involves the formation of an aldehyde intermediate.

-

Plausible Mechanism: The reaction is initiated by protonation of the keto-carbonyl oxygen, followed by a nucleophilic attack from the carboxylic acid's carbonyl oxygen onto the protonated ketone. This forms a cyclic intermediate which, upon rearrangement, eliminates CO₂ to yield 2-methoxybenzaldehyde.

Alternative Pathway: Oxidative Decarboxylation

A mechanistically distinct and often more efficient alternative is oxidative decarboxylation. This pathway avoids harsh thermal conditions and can be facilitated by various reagents, including electrochemical methods or chemical oxidants.[2][3] In these processes, the α-keto acid is converted into an acyl radical or cation, which is then trapped.

-

Plausible Mechanism (Electrochemical): The carboxylate is oxidized at an anode to form a carboxyl radical, which rapidly loses CO₂ to generate an acyl radical. This radical can then be further oxidized to an acyl cation or participate in subsequent radical reactions.[2] This method is particularly useful for generating acylating agents for the synthesis of complex molecules like quinazolinones.[2]

Comparative Insight: The Role of the 2-Methoxy Group

The electron-donating nature of the 2-methoxy group plays a crucial role.

-

In the thermal/acid-catalyzed pathway , the methoxy group stabilizes the positive charge buildup on the aromatic ring in the transition state, potentially accelerating the reaction compared to an unsubstituted phenylglyoxylic acid.

-

Conversely, a strongly electron-withdrawing group (e.g., a nitro group at the para-position) would destabilize this transition state, making thermal decarboxylation more difficult.

-

In oxidative pathways , the electron-donating methoxy group facilitates the initial oxidation step, making the molecule a better substrate for oxidative decarboxylation compared to electron-poor analogues.

B. Condensation with Active Methylene Compounds

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups).[4]

1. Standard Knoevenagel Condensation

In a typical Knoevenagel reaction, a base catalyst deprotonates the active methylene compound to form a stabilized carbanion. This nucleophile then attacks the carbonyl carbon. The resulting intermediate is subsequently dehydrated to yield an α,β-unsaturated product.[5]

-

Mechanism with 2-(2-Methoxyphenyl)-2-oxoacetic Acid: When reacting with an active methylene compound like malononitrile in the presence of a base (e.g., piperidine or a weak inorganic base), the reaction proceeds via nucleophilic addition to the ketone. The intermediate alkoxide then eliminates water. A crucial point of comparison arises here: will the reaction stop at the α,β-unsaturated acid, or will it undergo subsequent decarboxylation? Many Knoevenagel condensations of α-keto acids are followed by spontaneous or induced decarboxylation to yield a substituted alkene.

Comparative Alternative: Using the Corresponding Aldehyde

A common alternative synthetic strategy involves the Knoevenagel condensation of the corresponding aldehyde, 2-methoxybenzaldehyde, with the active methylene compound.

-

Comparison of Reactivity:

-

Electronic Effects: The α-keto acid is electronically more deactivated towards nucleophilic attack than the corresponding aldehyde due to the presence of the adjacent carboxyl group. However, the reaction is often driven forward by the potential for subsequent, thermodynamically favorable decarboxylation.

-

Steric Hindrance: The α-keto acid presents greater steric bulk around the carbonyl carbon compared to the aldehyde, which can slow the initial nucleophilic attack.

-

Product Outcome: Reaction with the α-keto acid offers a direct route to the decarboxylated alkene product in a single pot, whereas the reaction with the aldehyde yields the α,β-unsaturated dinitrile, which is a different chemical entity.

-

Table 1: Comparison of Knoevenagel Condensation Substrates

| Feature | 2-(2-Methoxyphenyl)-2-oxoacetic Acid | 2-Methoxybenzaldehyde (Alternative) |

| Carbonyl Reactivity | Lower (electronically deactivated, sterically hindered) | Higher |

| Driving Force | Subsequent decarboxylation is highly favorable | Formation of a stable conjugated system |

| Typical Product | (2-Methoxystyryl)malononitrile (after decarboxylation) | (2-Methoxybenzylidene)malononitrile |

| Atom Economy | Lower (loss of CO₂ and H₂O) | Higher (loss of H₂O only) |

C. Reduction of the α-Keto Group: Pathways to Mandelic Acid Derivatives

The reduction of the α-keto group to a secondary alcohol yields 2-hydroxy-2-(2-methoxyphenyl)acetic acid (2-methoxymandelic acid), a valuable chiral building block. The choice of reducing agent dictates the mechanism and selectivity.

1. Catalytic Hydrogenation

This method involves the use of hydrogen gas (H₂) and a heterogeneous catalyst, typically a noble metal like Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) on a carbon support.[6]

-

Mechanism: The reaction occurs on the surface of the catalyst. H₂ is first adsorbed and dissociates into hydrogen atoms. The α-keto acid also adsorbs onto the surface, and the hydrogen atoms are sequentially added across the C=O double bond. This method is generally clean and avoids the use of stoichiometric metal hydride reagents.

Alternative Pathway: Metal Hydride Reduction

Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common choices for reducing ketones.

-

Mechanism: This pathway involves the nucleophilic transfer of a hydride ion (H⁻) from the boron or aluminum complex to the electrophilic carbonyl carbon. A subsequent workup with a protic solvent (e.g., water or dilute acid) protonates the resulting alkoxide to yield the alcohol.

-

Selectivity Comparison:

-

NaBH₄ is a milder reducing agent and is generally selective for aldehydes and ketones. It will not reduce the carboxylic acid group, making it an ideal choice for this specific transformation.

-

LiAlH₄ is a much stronger reducing agent and would reduce both the ketone and the carboxylic acid, leading to the corresponding diol, 2-(2-methoxyphenyl)ethane-1,2-diol. Therefore, for the selective synthesis of the mandelic acid derivative, NaBH₄ is the superior choice.

-

Table 2: Comparison of Reduction Methodologies

| Feature | Catalytic Hydrogenation (e.g., H₂/Pd-C) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Reagent Type | Heterogeneous Catalyst | Stoichiometric Hydride Donor | Stoichiometric Hydride Donor |

| Mechanism | Surface-mediated H-atom addition | Nucleophilic hydride transfer | Nucleophilic hydride transfer |

| Selectivity | High for C=O; can reduce other groups under forcing conditions | Excellent for C=O over COOH | Non-selective; reduces both C=O and COOH |

| Workup | Simple filtration of catalyst | Aqueous quench/workup | Careful aqueous quench/workup (highly reactive) |

| Safety/Operational | Requires H₂ gas handling (pressure) | Bench-stable, easy to handle | Highly reactive with protic solvents |

Experimental Protocols

Protocol 1: Oxidative Decarboxylation for Quinazolinone Synthesis[2]

This protocol is adapted from a general electrochemical method for the synthesis of 2-aryl quinazolinones.

-

Setup: In an undivided electrochemical cell equipped with a graphite plate anode and a platinum plate cathode, add 2-aminobenzamide (1.0 mmol), 2-(2-methoxyphenyl)-2-oxoacetic acid (1.2 mmol), and NH₄I (2.0 mmol).

-

Solvent: Add acetonitrile (MeCN, 10 mL) as the solvent.

-

Electrolysis: Stir the mixture and apply a constant current of 20 mA.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, evaporate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the 2-(2-methoxyphenyl)quinazolin-4(3H)-one.

Protocol 2: Base-Catalyzed Knoevenagel-Type Condensation

This is a generalized protocol for the condensation with malononitrile.

-

Reactant Mixture: To a round-bottom flask, add 2-(2-methoxyphenyl)-2-oxoacetic acid (5.0 mmol), malononitrile (5.0 mmol), and toluene (20 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.5 mmol).

-

Reaction: Equip the flask with a Dean-Stark apparatus to remove water. Heat the mixture to reflux.

-

Monitoring: Monitor the reaction for the evolution of CO₂ (bubbling) and by TLC.

-

Workup: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Wash the organic layer with dilute HCl, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Selective Reduction with Sodium Borohydride

-

Dissolution: Dissolve 2-(2-methoxyphenyl)-2-oxoacetic acid (10 mmol) in a suitable solvent like ethanol or a mixture of THF/water (50 mL) in a flask and cool the solution in an ice bath (0 °C).

-

Reagent Addition: Slowly add sodium borohydride (NaBH₄, 12 mmol) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Check for the disappearance of the starting material by TLC.

-

Quenching & Workup: Carefully quench the reaction by the slow addition of dilute HCl at 0 °C until the pH is acidic (~pH 2-3).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Isolation: Remove the solvent under reduced pressure to yield the crude 2-hydroxy-2-(2-methoxyphenyl)acetic acid, which can be purified by recrystallization.

Conclusion

The mechanistic pathways of 2-(2-methoxyphenyl)-2-oxoacetic acid are a clear illustration of how structure dictates function in organic synthesis. The ortho-methoxy group is not a passive spectator; its electronic influence is critical in determining the favored reaction pathway and rate, whether through stabilizing charged intermediates in decarboxylation or modulating the electrophilicity of the ketone in condensation and reduction reactions. By understanding these underlying principles and comparing them with viable alternatives, researchers can make more informed decisions, optimizing conditions to favor desired outcomes and enabling the efficient synthesis of complex molecular targets. This guide serves as a foundational tool for harnessing the full synthetic potential of this versatile α-keto acid.

References

-

Current Status of Research on Synthesis of α-Keto Acids and Their Esters. MDPI.[Link][7]

-

Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. ACS Publications.[Link][8]

-